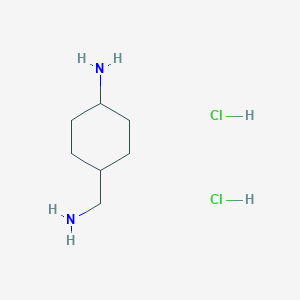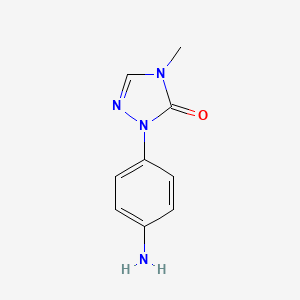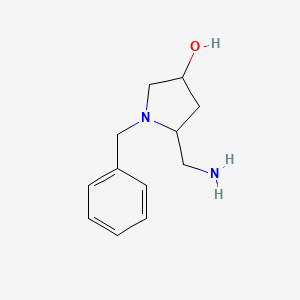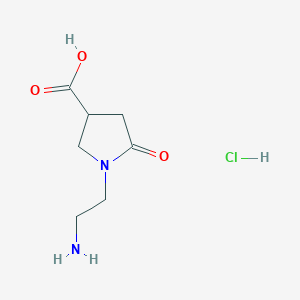
1-(2-氨基乙基)-5-氧代吡咯烷-3-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . The compound you mentioned seems to be a complex amine, likely having biological or chemical significance.
Synthesis Analysis
The synthesis of amines and similar compounds often involves reactions known as condensations . For instance, maleimide-modified hyaluronic acid (HA) and gelatin can be synthesized under aqueous conditions using water-soluble reagents . The carboxylic acid groups on HA and gelatin are activated for 30 minutes prior to adding the 1-(2-Aminoethyl) maleimide molecule that forms the amide linkage .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis
Amines undergo the reactions associated with typical amines, e.g., condensations with aldehydes . They also complex with metal ions in solution .Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. For instance, Tris or tris(hydroxymethyl)aminomethane, an organic compound with a formula similar to the compound you mentioned, is a white crystalline powder with a density of 1.328g/cm3. It has a melting point of >175-176 °C and is soluble in water .科学研究应用
Regenerative Medicine: Hydrogel Scaffolds
1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride: , as part of the compound 2-Aminoethyl methacrylate (AEMA) , is used to modify hyaluronic acid (HA) to create hydrogels with tunable properties . These hydrogels are instrumental in maintaining the stemness and native spherical morphology of human dental pulp stem cells (DPSCs), which is crucial for regenerative medicine applications. The hydrogels’ ability to mimic the in vivo 3D environment makes them a promising material for clinical applications in tissue regeneration.
Drug Delivery Systems
The modified HA hydrogels, thanks to their swelling, degradation, and rheological properties, can be used as drug delivery systems . Their structure allows for controlled release of therapeutic agents, which is essential for targeted drug delivery. This application is particularly valuable in treating localized diseases or injuries, where a sustained release of medication is beneficial.
Tissue Engineering
In tissue engineering, the AEMA-modified HA hydrogels provide a scaffold that supports cell growth and differentiation . The hydrogels’ properties can be adjusted to match the mechanical and biological requirements of the tissue being engineered, which is vital for creating functional tissue constructs.
Cell Encapsulation
The hydrogels serve as an excellent medium for cell encapsulation . Cells encapsulated within these hydrogels are protected from the external environment while still receiving necessary nutrients and growth factors. This application is significant for both therapeutic treatments and research models.
Biofabrication
The rapid polymerization and crosslinking kinetics of the hydrogels make them suitable for biofabrication applications . They can be used in 3D bioprinting processes to create complex tissue structures, which could be used for implantation or as disease models for drug testing.
Biocompatibility Testing
Due to their non-cytotoxic nature, these hydrogels are used for biocompatibility testing . They provide a platform to test the interaction between new materials or drugs and human cells, which is a critical step in the development of medical devices and treatments.
Scaffold for Stem Cell Growth
The hydrogels’ ability to maintain the stemness of DPSCs indicates their potential as scaffolds for stem cell growth . This is particularly relevant for developing stem cell therapies, where maintaining the undifferentiated state of stem cells is crucial.
Material Science: Coatings and Adhesives
Outside of biomedical applications, the monomer form of the compound is used in the production of polymers and copolymers for coatings and adhesives . These materials have a wide range of applications, including medical devices, where a combination of strength and flexibility is required.
作用机制
Target of Action
It is known that similar compounds interact with various receptors and enzymes in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed, widely distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been known to modulate cellular signaling, alter gene expression, and influence cellular metabolism .
安全和危害
未来方向
Amines and similar compounds have a wide range of applications in fields like medicine and bioengineering. For instance, maleimide-modified hyaluronic acid (HA) and gelatin hydrogels have been used for cell encapsulation, drug delivery, and biofabrication . These hydrogels benefit from being comprised of natural extracellular matrix-based materials, but with defined, controllable, and modular properties .
属性
IUPAC Name |
1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-1-2-9-4-5(7(11)12)3-6(9)10;/h5H,1-4,8H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKPVWQCVCYTKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride | |
CAS RN |
1427379-83-6 |
Source


|
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(2-aminoethyl)-5-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)
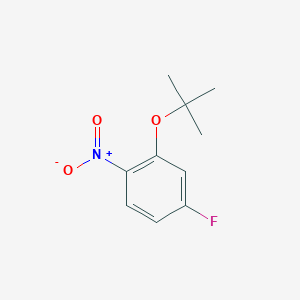

![2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride](/img/structure/B1377125.png)
![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)
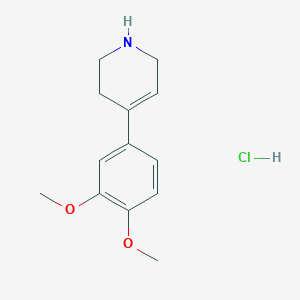
amino}propanoic acid hydrochloride](/img/structure/B1377129.png)
